molecular formula C8H9ClF3NO B7723513 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride

Cat. No.: B7723513
M. Wt: 227.61 g/mol
InChI Key: URTGRJGZUXUCIS-UHFFFAOYSA-M
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Description

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO. It is known for its unique structure, which includes an aminooxy group and a trifluoromethyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or hydroxylamines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride can be compared with similar compounds such as:

    1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride: This compound has a similar structure but with the trifluoromethyl group in the para position.

    1-[(Aminooxy)methyl]-2-(trifluoromethyl)benzene hydrochloride: This compound has the trifluoromethyl group in the ortho position.

    1-[(Aminooxy)methyl]-3-(difluoromethyl)benzene hydrochloride: This compound has a difluoromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminooxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methoxyazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTGRJGZUXUCIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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